Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3R,4S)-4-cyclopropylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H13NO/c9-7-4-8-3-6(7)5-1-2-5/h5-9H,1-4H2/t6-,7+/m1/s1 |
InChI Key |
MFOFHJLTRSFCTO-RQJHMYQMSA-N |
Isomeric SMILES |
C1CC1[C@H]2CNC[C@@H]2O |
Canonical SMILES |
C1CC1C2CNCC2O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Rel 3r,4s 4 Cyclopropylpyrrolidin 3 Ol
Retrosynthetic Analysis and Strategic Bond Disconnections of the Pyrrolidin-3-ol Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by mentally breaking them down into simpler, commercially available starting materials. sigmaaldrich.com This process involves identifying strategic bonds for disconnection, which are often those that are easier to form in the forward synthesis. wikipedia.org
Identification of Key Precursor Building Blocks
The retrosynthetic analysis of Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol reveals several potential disconnections. A primary disconnection can be made at the C-N bonds of the pyrrolidine (B122466) ring, leading to acyclic amino alcohol precursors. Another strategic disconnection involves the C-C bond between the pyrrolidine ring and the cyclopropyl (B3062369) group.
Key precursor building blocks that can be identified through this analysis include:
Cyclopropyl-containing amino diols: These precursors already incorporate the cyclopropyl moiety and require cyclization to form the pyrrolidine ring.
Substituted γ-amino-α,β-unsaturated esters or ketones: These can undergo conjugate addition and subsequent cyclization.
Proline or pyroglutamic acid derivatives: These chiral pool starting materials can be elaborated to introduce the cyclopropyl group. nih.gov
Acyclic amino acids: These can be used to construct the pyrrolidine ring through various cyclization strategies.
Exploration of Convergent and Linear Synthesis Pathways
Both linear and convergent synthetic strategies can be envisioned for the synthesis of this compound.
| Synthesis Strategy | Advantages | Disadvantages |
| Linear | Conceptually simple to plan. | Often results in low overall yields for multi-step syntheses. A failure in an early step compromises the entire synthesis. |
| Convergent | Higher overall yields. Allows for parallel synthesis of fragments. More flexible. | May require more complex coupling reactions to join the fragments. |
Enantioselective and Diastereoselective Synthesis Strategies
Achieving the specific (3R,4S) stereochemistry of the target molecule requires precise control over the formation of the two stereocenters on the pyrrolidine ring. This can be accomplished through various enantioselective and diastereoselective methods.
Chiral Auxiliary-Mediated Approaches to Pyrrolidine Stereocenters
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.
Commonly used chiral auxiliaries for the synthesis of substituted pyrrolidines include Evans' oxazolidinones and Oppolzer's camphorsultams. For example, an N-acylated oxazolidinone derived from a suitable amino acid can be used to control the stereoselective alkylation or aldol (B89426) reaction that establishes one of the stereocenters. Subsequent cyclization and removal of the auxiliary would yield the desired pyrrolidine.
| Chiral Auxiliary | Typical Application |
| Evans' Oxazolidinones | Stereoselective alkylations, aldol reactions, and conjugate additions. |
| Oppolzer's Camphorsultams | Asymmetric Diels-Alder reactions, alkylations, and Michael additions. |
| (S)- or (R)-1-Phenylethylamine | Used to form chiral imines for diastereoselective additions. |
Asymmetric Catalytic Methods for Ring Formation and Functionalization
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical.
Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are powerful organocatalysts for the asymmetric synthesis of pyrrolidines. researchgate.net They can activate substrates through the formation of enamines or iminium ions, facilitating enantioselective cycloadditions, Michael additions, and alpha-functionalization reactions that can be key steps in the construction of the 4-cyclopropylpyrrolidin-3-ol (B13305255) scaffold.
Transition Metal Catalysis: Chiral transition metal complexes are also widely used for the asymmetric synthesis of pyrrolidines. For instance, rhodium or iridium catalysts with chiral phosphine (B1218219) ligands can catalyze the asymmetric hydrogenation of a pyrrole (B145914) precursor to establish the desired stereocenters. Similarly, palladium-catalyzed asymmetric allylic alkylation can be employed to construct the pyrrolidine ring with high enantioselectivity.
Substrate-Controlled Diastereoselective Transformations
In substrate-controlled reactions, the existing stereochemistry in the substrate dictates the stereochemical outcome of a subsequent reaction. nih.gov For the synthesis of this compound, a starting material with a pre-existing stereocenter can be used to direct the formation of the second stereocenter.
For example, a chiral γ-amino-β-hydroxy ester could undergo a diastereoselective cyclization where the existing hydroxyl group directs the stereochemical outcome of the ring closure. Alternatively, a diastereoselective reduction of a 4-cyclopropylpyrrolidin-3-one precursor, where the cyclopropyl group directs the approach of the reducing agent, could be employed to establish the trans relationship between the cyclopropyl and hydroxyl groups.
Dynamic Kinetic Resolution and Asymmetric Induction in Key Steps
Dynamic kinetic resolution (DKR) represents a powerful strategy for the asymmetric synthesis of chiral compounds, theoretically enabling a 100% yield of a single enantiomer from a racemic mixture. princeton.edu This is achieved by combining a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. princeton.edursc.org In the context of synthesizing pyrrolidine derivatives, DKR can be applied to key intermediates to establish the desired stereocenters. For instance, a racemic alcohol intermediate in the synthetic pathway to 4-substituted-pyrrolidin-3-ols could be resolved using a lipase-catalyzed acetylation in the presence of a ruthenium catalyst to facilitate racemization of the starting material. rsc.org This chemoenzymatic approach has been shown to produce N-Cbz protected (R)-3-hydroxypyrrolidine with high yield (87%) and excellent enantioselectivity (95% ee). rsc.org
Asymmetric induction is another critical concept where a pre-existing chiral center in a molecule influences the creation of a new stereocenter. youtube.com In the synthesis of this compound, an existing stereocenter, either on the pyrrolidine ring or a substituent, can direct the stereochemical outcome of subsequent reactions. For example, the diastereoselective synthesis of highly substituted pyrrolidines can be achieved through asymmetric multicomponent reactions where an optically active starting material guides the formation of up to three new stereogenic centers in a single step. acs.org
A notable application of DKR in pyrrolidine synthesis involves the enantioselective preparation of 2,5-cis-disubstituted pyrrolidines from racemic donor-acceptor cyclopropanes and (E)-aldimines. nih.govacs.orgcapes.gov.br This dynamic kinetic asymmetric transformation (DyKAT) demonstrates the potential to control the stereochemistry at two centers of the pyrrolidine ring. nih.govacs.orgcapes.gov.br While not directly forming the 3,4-substitution pattern of the target molecule, this methodology highlights the power of DKR in complex pyrrolidine synthesis.
| Method | Key Features | Reported Yield/Selectivity | Reference |
| Chemoenzymatic DKR | Lipase PS-IM, Ru catalyst for racemization, acetylation of racemic 3-hydroxypyrrolidine. | 87% yield, 95% ee for (R)-N-Cbz-3-acetoxypyrrolidine. | rsc.org |
| DyKAT of cyclopropanes | Asymmetric transformation of racemic cyclopropanes and aldimines. | Yields up to 94%, enantiomeric excess up to 99%. | nih.govacs.orgcapes.gov.br |
| aza-Cope Rearrangement with DKR | Cyclization employing DKR within the rearrangement. | 89% yield over two steps, 99% ee for N-protected bicyclic pyrrolidine. | rsc.org |
Novel Reaction Development for Cyclopropyl and Hydroxyl Group Introduction
The specific introduction of both a cyclopropyl group at the C4 position and a hydroxyl group at the C3 position with trans stereochemistry presents a significant synthetic challenge. This necessitates the development of novel and highly selective chemical transformations.
The introduction of a cyclopropyl moiety often involves the reaction of an alkene with a carbene or carbenoid species. Achieving stereoselectivity in this step is crucial. One approach involves the use of chiral catalysts or auxiliaries to direct the facial selectivity of the cyclopropanation reaction on a pyrrolidine precursor containing an exocyclic or endocyclic double bond. Recent advancements have explored biocatalytic strategies for stereoselective cyclopropanation. nih.gov For example, hemoproteins can catalyze the asymmetric cyclopropanation of olefins with high activity and stereoselectivity using pyridotriazoles as carbene sources. nih.gov While not yet applied to pyrrolidine substrates for this specific target, this method offers a promising avenue for future exploration.
Another strategy involves the ring contraction of a larger heterocyclic system. For instance, a novel and highly stereoselective synthesis of substituted cyclobutanes has been developed from easily accessible pyrrolidines via iodonitrene chemistry. acs.org While this method results in a smaller ring, it demonstrates the feasibility of complex rearrangements involving pyrrolidine scaffolds to generate strained ring systems with high stereocontrol. acs.org
The stereoselective introduction of a hydroxyl group onto the pyrrolidine ring can be achieved through various methods. One common strategy is the asymmetric dihydroxylation of an alkene precursor. For instance, the Sharpless asymmetric dihydroxylation has been used as a key step in the synthesis of enantiomerically pure 4-substituted pyrrolidin-3-ols. researchgate.net This method allows for the creation of two adjacent stereocenters with defined configurations.
Alternatively, the reduction of a ketone precursor can be employed. The stereochemical outcome of the reduction can be controlled by using chiral reducing agents or by substrate-directed reduction where other functional groups on the pyrrolidine ring guide the approach of the reducing agent. Furthermore, the controlled oxidation of pyrroles can lead to γ-lactam intermediates, which can be further functionalized. utas.edu.au These intermediates can then be reduced to afford dihydroxylated pyrrolidine analogues. utas.edu.au
| Reaction Type | Methodology | Key Advantages | Potential Application |
| Asymmetric Cyclopropanation | Biocatalysis with hemoproteins and pyridotriazoles. | High activity and stereoselectivity, use of stable carbene precursors. | Introduction of the cyclopropyl group onto a pyrrolene precursor. |
| Asymmetric Dihydroxylation | Sharpless asymmetric dihydroxylation of an alkene. | Predictable and high stereoselectivity for diol formation. | Introduction of the hydroxyl group and setting the C3-C4 stereochemistry. |
| Substrate-controlled Reduction | Reduction of a 4-cyclopropylpyrrolidin-3-one precursor. | Utilizes existing stereocenters to direct the reduction. | Stereoselective formation of the hydroxyl group. |
One-Pot and Multicomponent Reaction Approaches to Pyrrolidine Derivatives
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single reaction vessel, thereby reducing waste, time, and cost. tandfonline.comtandfonline.com MCRs are particularly well-suited for the synthesis of heterocyclic compounds like pyrrolidines. acs.orgtandfonline.comtandfonline.com
The synthesis of pyrrolidine derivatives through MCRs often involves the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile. tandfonline.comtandfonline.com This approach has been used to generate a wide variety of substituted pyrrolidines. tandfonline.comtandfonline.com For example, a one-pot, three-component reaction between aldehydes, amino acid esters, and chalcones can produce pyrrolidine-2-carboxylates. tandfonline.com Similarly, highly substituted trispiro-pyrrolidine heterocycles have been synthesized via a one-pot sequential five-component reaction involving a [3+2] cycloaddition as the key step. tandfonline.com
While a direct one-pot synthesis of this compound has not been explicitly reported, the principles of MCRs can be applied to construct the core pyrrolidine scaffold with appropriate functional handles for subsequent elaboration to the final target molecule. The development of a multicomponent reaction that incorporates a cyclopropyl-containing building block would be a significant step towards a more convergent and efficient synthesis.
| Reaction Type | Components | Product | Reference |
| Three-component [3+2] cycloaddition | Isatin, α-amino acids, quinolinyl-based chalcones | Spiro pyrrolidine compounds | tandfonline.com |
| One-pot three-component domino reaction | (E)-3-(2-nitrovinyl)-indoles, isatins, chiral polycyclic α-amino acids | Polycyclic pyrrolidine-fused spirooxindoles | rsc.org |
| One-pot sequential five-component reaction | Azomethine ylide, various components | Highly substituted trispiro-pyrrolidine heterocycles | tandfonline.com |
Flow Chemistry and Continuous Processing in Compound Synthesis
Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. mdpi.com These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.
The synthesis of pyrrolidine derivatives has been successfully adapted to flow chemistry systems. For example, piperidine (B6355638) and pyrrolidine derivatives have been synthesized via electroreductive cyclization in a flow microreactor, with the method providing target compounds in good yields compared to conventional batch reactions. researchgate.net This demonstrates the feasibility of constructing the pyrrolidine ring in a continuous fashion.
| Flow Chemistry Application | Reaction Type | Key Advantages | Reference |
| Electrosynthesis in a microreactor | Reductive cyclization of imines and terminal dihaloalkanes. | Efficient reduction, good yields, preparative scale synthesis. | researchgate.net |
| Synthesis of pyrazole (B372694) derivatives | Reaction of vinylidene keto esters and hydrazine (B178648) derivatives. | Good to very good yields, excellent regioselectivities. | mdpi.com |
Application of Green Chemistry Principles in Synthetic Design
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. greenchemistry-toolkit.org These principles are increasingly being incorporated into the synthesis of pharmaceuticals and fine chemicals.
In the context of pyrrolidine synthesis, several green approaches have been developed. These include the use of water as a solvent, the development of catalyst-free reactions, and the implementation of one-pot procedures to minimize waste. rsc.orgresearchgate.net For instance, N-methylpyrrolidine has been synthesized in an aqueous medium using the inexpensive and environmentally friendly catalyst K2CO3 at a moderate temperature. researchgate.net Another example is the one-pot, three-component domino reaction for the synthesis of novel polycyclic pyrrolidine-fused spirooxindole compounds in an ethanol-water mixture under catalyst-free conditions. rsc.org
Applying green chemistry principles to the synthesis of this compound would involve choices such as:
Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2.
Catalysis: Utilizing catalytic reagents over stoichiometric ones to reduce waste. Biocatalysis and organocatalysis are often considered greener alternatives to metal-based catalysis.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Multicomponent and tandem reactions are excellent examples of atom-economical processes. tandfonline.comtandfonline.comgreenchemistry-toolkit.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. greenchemistry-toolkit.org
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Stereochemical Analysis and Conformational Studies of Rel 3r,4s 4 Cyclopropylpyrrolidin 3 Ol
Experimental Elucidation of Relative and Absolute Stereochemistry
The designation Rel-(3R,4S) indicates the relative orientation of the substituents at the chiral centers C3 and C4. However, the absolute configuration of the molecule remains undefined without further experimental analysis. A variety of techniques are employed to unambiguously determine both the relative and absolute stereochemistry of chiral molecules.
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in its solid state. nih.gov This technique, if applied to a suitable crystal of Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol, would provide precise information on bond lengths, bond angles, and the conformation of the pyrrolidine (B122466) ring and its substituents.
The resulting crystal structure would confirm the trans relationship between the hydroxyl group at C3 and the cyclopropyl (B3062369) group at C4. Furthermore, analysis of the crystallographic data can reveal the presence of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which stabilize the crystal lattice. bohrium.com For a chiral molecule crystallized in a non-centrosymmetric space group, anomalous dispersion techniques can be used to determine the absolute configuration, thus distinguishing between the (3R,4S) and (3S,4R) enantiomers. nih.gov
In the absence of a single crystal suitable for X-ray analysis, or to determine the stereochemistry in solution, various spectroscopic methods are employed.
Advanced NMR Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry of molecules in solution. researchgate.net For this compound, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments would be used to assign the signals to specific atoms in the molecule.
To establish the relative configuration, Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments are particularly informative. glycopedia.eu An ROE experiment on the (3R,4S) isomer would be expected to show a correlation between the proton at C3 (H3) and the proton at C4 (H4), indicating their spatial proximity on the same face of the pyrrolidine ring. The absence of a strong NOE/ROE between these two protons would suggest a trans relationship.
Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Key ROE Correlations |
| H2a, H2b | 2.8 - 3.1 | m | - | H5a, H5b |
| H3 | ~4.1 | m | J(H3,H4), J(H3,H2a), J(H3,H2b) | H4, Cyclopropyl-H |
| H4 | ~1.8 | m | J(H4,H3), J(H4,H5a), J(H4,H5b) | H3, H5a, H5b |
| H5a, H5b | 2.9 - 3.2 | m | - | H2a, H2b, H4 |
| Cyclopropyl-H | 0.2 - 0.8 | m | - | H3, H4 |
| NH | broad s | - | - | - |
| OH | broad s | - | - | - |
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): ECD and ORD are chiroptical techniques that measure the differential absorption and refraction, respectively, of left- and right-circularly polarized light by a chiral molecule. mdpi.com These methods are instrumental in determining the absolute configuration of a compound. nih.gov
The experimental ECD spectrum of one enantiomer of 4-cyclopropylpyrrolidin-3-ol (B13305255) would be compared to spectra predicted by quantum mechanical calculations for both the (3R,4S) and (3S,4R) configurations. nih.govacs.org A match between the experimental and a calculated spectrum provides a reliable assignment of the absolute stereochemistry. The specific Cotton effects observed in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores in the molecule.
Conformational Analysis and Preferred Geometries
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. nih.gov The two most common conformations are the envelope (with one atom out of the plane of the other four) and the twist (with two adjacent atoms out of the plane). The specific conformation adopted by this compound will be influenced by the steric and electronic nature of the hydroxyl and cyclopropyl substituents.
Given the trans arrangement of the substituents, they will tend to occupy pseudo-equatorial positions to minimize steric hindrance. The puckering of the pyrrolidine ring can be described by which atom is out of the plane and in which direction (endo or exo relative to a reference substituent). For instance, in a proline context, a C4 substituent can favor either Cγ-exo or Cγ-endo puckering. nih.gov
Plausible Conformations of the Pyrrolidine Ring
| Conformation | Key Dihedral Angles | Substituent Orientation | Relative Stability |
| Envelope (C4-exo) | C3-C4-C5-N twisted | 3-OH pseudo-axial, 4-Cyclopropyl pseudo-equatorial | Potentially less stable due to axial OH |
| Envelope (C3-endo) | C2-N-C5-C4 twisted | 3-OH pseudo-equatorial, 4-Cyclopropyl pseudo-axial | Potentially less stable due to axial cyclopropyl |
| Twist (T) | Multiple atoms out of plane | Both substituents can adopt pseudo-equatorial-like positions | Likely to be a low-energy conformation |
Stereochemical Influence on Molecular Recognition (General Principles)
Molecular recognition, the specific interaction between two or more molecules, is highly dependent on stereochemistry. fiveable.menih.gov The precise three-dimensional arrangement of functional groups in this compound is fundamental to how it interacts with other chiral entities, such as proteins or enzymes.
The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atom can act as a hydrogen bond acceptor and a protonated cation. The cyclopropyl group provides a rigid, lipophilic domain. The spatial relationship between these groups, as defined by the (3R,4S) stereochemistry, creates a unique pharmacophore. An enantiomer, (3S,4R)-4-cyclopropylpyrrolidin-3-ol, would present these same functional groups in a mirror-image orientation. youtube.com This difference can lead to dramatically different binding affinities and biological activities when interacting with a chiral binding pocket, where one enantiomer may fit perfectly while the other fits poorly or not at all. mdpi.com This principle is the cornerstone of stereospecificity in drug action. youtube.com
Theoretical and Computational Chemistry of Rel 3r,4s 4 Cyclopropylpyrrolidin 3 Ol
Quantum Mechanical Studies of Molecular Structure and Reactivity
Quantum mechanics forms the bedrock of modern computational chemistry, providing the tools to accurately model the behavior of electrons and nuclei in molecules.
Electronic Structure and Bonding Characteristics
The electronic structure of Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol, characterized by the pyrrolidine (B122466) ring, a hydroxyl group, and a cyclopropyl (B3062369) substituent, dictates its chemical behavior. Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, can be employed to determine key electronic properties. These calculations would reveal the distribution of electron density, the nature of the chemical bonds (covalent, polar covalent), and the energies of the molecular orbitals (HOMO and LUMO). The resulting data on bond lengths, bond angles, and dihedral angles would provide a precise three-dimensional representation of the molecule's geometry.
Reaction Mechanism Elucidation for Synthetic Pathways
Understanding the mechanisms of chemical reactions is crucial for optimizing synthetic routes. For the synthesis of pyrrolidine derivatives, computational studies can map out the potential energy surfaces of reaction pathways. For instance, in related syntheses of pyrrolidinedione derivatives, computational elucidation has been used to study the intricate steps of the reaction, including Michael additions and cyclizations. rsc.org Such studies can identify transition states and intermediates, allowing for the calculation of activation energies and reaction rates. This information is invaluable for predicting the feasibility of a proposed synthetic pathway and for understanding the factors that control the reaction's outcome.
Prediction of Spectroscopic Parameters
Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which are essential for their experimental identification and characterization. By calculating properties such as nuclear magnetic shielding tensors and vibrational frequencies, it is possible to predict the NMR and IR spectra of this compound. These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound.
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the macroscopic behavior of molecules over time.
Conformational Landscapes and Energy Minimization
The three-dimensional shape of a molecule is not static; it can adopt various conformations. For a flexible molecule like this compound, with its puckered pyrrolidine ring and rotatable substituents, exploring its conformational landscape is key to understanding its properties. Energy minimization techniques can identify the most stable conformations, or local minima, on the potential energy surface. nih.gov Molecular dynamics simulations, which simulate the movement of atoms over time, can further explore the accessible conformations and the transitions between them, providing a dynamic view of the molecule's flexibility. nih.gov
In Silico Interaction Studies with Hypothetical Binding Sites (General)
While specific experimental binding data for this compound may not be publicly available, in silico molecular docking simulations are a powerful tool to predict and analyze its potential interactions with a variety of hypothetical protein binding sites. This approach is widely used to screen libraries of compounds against known drug targets and to elucidate the molecular basis of observed biological activity for novel molecules. nih.govrsc.org
The general procedure for such a study would involve:
Homology Modeling or Selection of Crystal Structures: If the three-dimensional structure of a potential biological target is not experimentally determined, a homology model can be built based on the sequence similarity to proteins with known structures. Alternatively, experimentally determined crystal structures of relevant target proteins are retrieved from databases like the Protein Data Bank (PDB).
Ligand and Protein Preparation: The 3D structure of this compound would be generated and optimized to its lowest energy conformation. The target protein structure is also prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
Molecular Docking: A docking algorithm is used to predict the preferred orientation of the compound within the binding site. The algorithm samples a large number of possible conformations and orientations, scoring them based on a force field that estimates the binding affinity.
Analysis of Binding Modes: The resulting docked poses are analyzed to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For substituted pyrrolidines, a common application of in silico docking is the investigation of their interactions with enzymes like cyclooxygenases (COX-1 and COX-2), which are targets for anti-inflammatory drugs. nih.govnih.gov For instance, studies on other pyrrolidine derivatives have successfully used docking to predict their binding modes within the active sites of COX-1 and COX-2. nih.govrsc.orgnih.gov These studies often reveal that the pyrrolidine scaffold can fit into the hydrophobic channel of the enzyme, with substituents forming specific interactions with key amino acid residues.
Another area of application is in neuroscience, where pyrrolidine derivatives have been investigated as inhibitors of complexes like cyclin-dependent kinase 5 (Cdk5)/p25, which is implicated in Alzheimer's disease. nih.gov Computational simulations have been used to identify pyrrolidine-2,3-dione (B1313883) derivatives as potential inhibitors of this complex. nih.gov
The following table illustrates the type of data that can be generated from in silico docking studies of pyrrolidine derivatives with hypothetical binding sites, based on published research on similar compounds.
| Compound Series | Target Protein | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) |
| Pyrrolidine-2,5-dione Derivatives | COX-2 | Arg120, Tyr355, Ser530 | -8.5 to -10.2 |
| Spiro Pyrrolo[3,4-d]pyrimidine Derivatives | COX-1 | Ser353, Met522 | -4.6 to -6.26 |
| Pyrrolidine-2,3-dione Derivatives | Cdk5/p25 | Cys83, Asp86, Gln130 | > -7.0 |
This table is a generalized representation based on data from studies on various pyrrolidine derivatives and does not represent specific results for this compound.
Development and Validation of Computational Methodologies Applicable to Substituted Pyrrolidines
The accuracy of in silico predictions is highly dependent on the quality of the computational methodologies employed. Therefore, the development and validation of these methods are critical areas of research, particularly for classes of molecules like substituted pyrrolidines where subtle stereochemical changes can lead to significant differences in biological activity. emich.edu
Computational methods applicable to substituted pyrrolidines can be broadly categorized into:
Quantum Mechanics (QM) Methods: These methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure, geometry, and reactivity of molecules with high accuracy. beilstein-journals.org For substituted pyrrolidines, DFT has been employed to study reaction mechanisms, predict stable conformations, and understand the influence of substituents on stereoselectivity during synthesis. emich.edubeilstein-journals.org For example, computational analysis has been used to study the aza-Cope-Mannich tandem reaction for forming substituted pyrrolidines, aiming to determine reaction conditions that favor the formation of a specific stereoisomer. emich.eduacs.org
Molecular Mechanics (MM) Methods: These methods use classical physics to model the potential energy of a system of atoms. They are computationally less expensive than QM methods and are therefore suitable for studying large systems and for performing molecular dynamics (MD) simulations. MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of predicted binding modes. For instance, MD simulations of pyrrolidine-2,3-dione derivatives in complex with Cdk5/p25 have been used to confirm the stability of the interaction. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.
The validation of these computational methodologies is a crucial step to ensure their predictive power. Validation is typically performed by comparing the computational results with experimental data. For example, the accuracy of a docking protocol can be validated by its ability to reproduce the experimentally determined binding mode of a known ligand. The validation of a computational tool for pharmacogenomics, Aldy, involved comparing its genotype calls from exome sequencing data with results from established genotyping methods, showing high concordance. nih.gov
The following table summarizes various computational methodologies and their applications and validation approaches relevant to the study of substituted pyrrolidines.
| Methodology | Application to Substituted Pyrrolidines | Validation Approach |
| Density Functional Theory (DFT) | Studying reaction mechanisms, determining stereoselectivity, calculating electronic properties. emich.edubeilstein-journals.org | Comparison with experimental reaction yields and stereochemical outcomes. |
| Molecular Docking | Predicting binding modes and affinities to hypothetical protein targets (e.g., COX, Cdk5). nih.govnih.gov | Reproducing known ligand-protein crystal structures (re-docking), correlation with experimental binding affinities. |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes over time. nih.gov | Comparison of simulated and experimental dynamic properties, assessment of conformational stability. |
| Pharmacophore Modeling | Identifying common chemical features of active molecules to guide virtual screening. nih.gov | Ability to enrich a known set of active compounds from a database of inactive decoys. |
By employing these validated computational methodologies, researchers can gain significant insights into the potential biological roles and chemical properties of this compound, guiding future experimental investigations.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design and Synthesis of Analogs for SAR Elucidation
The exploration of a compound's structure-activity relationship (SAR) is a cornerstone of drug discovery. This process involves the systematic modification of a lead compound to understand how different chemical features influence its biological activity.
Systematic Modification of the Pyrrolidine (B122466) Core and Substituents
To probe the SAR of a compound like Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol, medicinal chemists would typically synthesize a library of analogs. This would involve modifications at several key positions:
The Cyclopropyl (B3062369) Group: The size and nature of the substituent at the 4-position are critical. Analogs could be created by replacing the cyclopropyl ring with other small alkyl groups (e.g., methyl, ethyl), larger or more constrained rings (e.g., cyclobutyl, cyclopentyl), or functional groups with different electronic properties (e.g., fluoroalkyl groups). This would help determine the optimal size, lipophilicity, and conformational constraints for biological activity.
The Hydroxyl Group: The hydroxyl group at the 3-position is a key hydrogen bond donor and acceptor. Its importance could be investigated by synthesizing analogs where it is replaced by other functional groups such as a methoxy (B1213986) group (to block hydrogen bonding), an amino group (to introduce a basic center), or a fluorine atom (to alter electronic properties).
The Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is a common point for modification. A variety of substituents could be introduced to explore the impact of size, basicity, and lipophilicity. These could range from small alkyl groups to larger aromatic or heterocyclic rings.
The Pyrrolidine Ring: While more synthetically challenging, modifications to the pyrrolidine ring itself, such as altering its size to a piperidine (B6355638) or azetidine, could provide valuable information on the ideal scaffold geometry.
Stereoisomeric Series for Chirality-Dependent Activity Assessment
Chirality plays a crucial role in the interaction of small molecules with biological targets, which are themselves chiral. This compound has two stereocenters, meaning it can exist as four possible stereoisomers. The biological activity of these isomers can vary significantly.
A comprehensive SAR study would necessitate the synthesis and biological evaluation of all four stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). This allows for the determination of the optimal stereochemistry for target engagement. Often, only one stereoisomer is highly active, while the others may be less active or even inactive. In some cases, different stereoisomers can exhibit different pharmacological profiles.
Quantitative Correlation of Structural Features with Biological Activity
Once a series of analogs has been synthesized and their biological activities determined, quantitative structure-activity relationship (QSAR) studies can be employed. QSAR models attempt to correlate variations in the chemical structure of compounds with their biological activity using statistical methods.
For a series of analogs of this compound, a QSAR study would involve calculating various molecular descriptors for each compound. These descriptors can be categorized as:
Electronic: (e.g., partial charges, dipole moment)
Steric: (e.g., molecular volume, surface area)
Hydrophobic: (e.g., logP, water-accessible surface area)
Topological: (e.g., connectivity indices)
These descriptors would then be used to build a mathematical model that predicts the biological activity of new, unsynthesized analogs. This can help prioritize which compounds to synthesize next.
Table 1: Hypothetical Data for QSAR Analysis of Pyrrolidin-3-ol Analogs
| Compound | R-group at C4 | logP | Molecular Weight | Predicted IC50 (µM) |
| 1 | Cyclopropyl | 1.5 | 127.18 | Data Not Available |
| 2 | Methyl | 0.8 | 101.15 | Data Not Available |
| 3 | Phenyl | 2.5 | 163.22 | Data Not Available |
| 4 | tert-Butyl | 2.2 | 143.24 | Data Not Available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound and its analogs is not publicly available.
Computational Approaches to SAR/SPR (e.g., QSAR, Molecular Docking, Pharmacophore Modeling)
In modern drug discovery, computational methods are integral to understanding SAR and SPR.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. For this compound, docking studies would require a known three-dimensional structure of its biological target. The docking simulations would help to visualize the binding interactions, such as hydrogen bonds and hydrophobic contacts, and explain why certain analogs are more potent than others.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. If a set of active analogs of this compound were known, a pharmacophore model could be generated. This model would typically consist of features like hydrogen bond donors/acceptors, hydrophobic centers, and charged groups. The model could then be used to screen large virtual libraries of compounds to identify novel scaffolds with the potential for similar biological activity.
Advanced Analytical Characterization Methodologies
Spectroscopic Techniques for Structural Confirmation and Purity Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity and stereochemistry.
¹H NMR spectroscopy would be utilized to identify the chemical environment of all hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the cyclopropyl (B3062369) group, and the hydroxyl and amine protons. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants would provide information about neighboring protons and the relative stereochemistry of the chiral centers.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, and its chemical shift would be indicative of its hybridization and bonding environment.
Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.
Correlation Spectroscopy (COSY) would reveal proton-proton couplings, helping to trace the connectivity within the pyrrolidine and cyclopropyl rings.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would identify longer-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the connection of the cyclopropyl group to the pyrrolidine ring and for assigning quaternary carbons.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H on C3 | ~4.0 - 4.5 | C3: ~70 - 75 |
| H on C4 | ~1.5 - 2.0 | C4: ~40 - 45 |
| H on C2 | ~2.8 - 3.5 | C2: ~50 - 55 |
| H on C5 | ~2.8 - 3.5 | C5: ~50 - 55 |
| H on C1' (cyclopropyl) | ~0.5 - 1.0 | C1': ~10 - 15 |
| H on C2'/C3' (cyclopropyl) | ~0.1 - 0.5 | C2'/C3': ~2 - 8 |
| OH | Variable | - |
| NH | Variable | - |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR spectroscopy would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. A peak in the 3300-3500 cm⁻¹ range would indicate the N-H stretch of the secondary amine. C-H stretching vibrations for the pyrrolidine and cyclopropyl groups would appear just below 3000 cm⁻¹. The C-O stretching vibration would be observed in the 1050-1150 cm⁻¹ region.
Raman spectroscopy , being complementary to IR, would also be used to identify these functional groups. The symmetric vibrations of the cyclopropyl ring are often more prominent in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) | 3200-3600 |
| N-H | Stretching | 3300-3500 | 3300-3500 |
| C-H (sp³) | Stretching | 2850-3000 | 2850-3000 |
| C-O | Stretching | 1050-1150 | 1050-1150 |
| C-N | Stretching | 1020-1250 | 1020-1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. As this compound lacks significant chromophores (i.e., extensive systems of conjugated double bonds), it is not expected to exhibit strong absorption in the UV-Vis region (200-800 nm). Any observed absorption would likely be weak and at shorter wavelengths, corresponding to n→σ* transitions of the non-bonding electrons on the nitrogen and oxygen atoms. This technique is primarily used to confirm the absence of UV-active impurities.
Mass Spectrometry (MS)-Based Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is crucial for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For the molecular formula C₇H₁₃NO, the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the elemental composition with high confidence.
| Ion | Molecular Formula | Calculated Exact Mass |
| [M] | C₇H₁₃NO | 127.0997 |
| [M+H]⁺ | C₇H₁₄NO⁺ | 128.1070 |
| [M+Na]⁺ | C₇H₁₃NNaO⁺ | 150.0889 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the protonated molecule, [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed to provide structural information. The fragmentation pattern is characteristic of the molecule's structure.
For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group and ammonia (NH₃) or cleavage of the pyrrolidine ring. The cyclopropyl group may also undergo ring-opening or be lost as a neutral fragment. Analysis of these fragmentation patterns helps to piece together the structure of the original molecule and confirm the connectivity of its different parts.
| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Product Ion (m/z) | Structural Interpretation |
| 128.1 | H₂O | 110.1 | Loss of the hydroxyl group as water |
| 128.1 | C₃H₅• | 87.1 | Loss of the cyclopropyl radical |
| 128.1 | C₂H₅N | 83.1 | Cleavage of the pyrrolidine ring |
| 110.1 | C₂H₄ | 82.1 | Subsequent fragmentation after water loss |
Chromatographic Methods for Separation, Purification, and Quantification of this compound
Chromatographic techniques are fundamental for the separation, purification, and quantification of "this compound" from reaction mixtures, as well as for the determination of its enantiomeric and diastereomeric purity. The choice of method depends on the specific analytical challenge, such as the scale of purification or the required sensitivity of detection.
High-Performance Liquid Chromatography (HPLC) (including Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyrrolidine-containing compounds. For a polar compound like "this compound," reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase.
Chiral HPLC is indispensable for the separation of the enantiomers of "this compound." Since enantiomers possess identical physical and chemical properties in an achiral environment, they require a chiral environment for separation. This is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds and are frequently used for the resolution of pharmaceutical intermediates. nih.govresearchgate.net The separation mechanism on these CSPs often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector, allowing for differential retention. sigmaaldrich.com
The indirect approach, which involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, can also be employed. These diastereomers can then be separated on a standard achiral HPLC column. nih.gov However, the direct method using a CSP is often preferred due to its simplicity and avoidance of potential issues with derivatization reactions. mdpi.com
Table 1: Illustrative HPLC and Chiral HPLC Parameters for the Analysis of Pyrrolidine Analogs
| Parameter | HPLC (Reversed-Phase) | Chiral HPLC |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiralpak® AD-H, Chiralcel® OD-H |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA | Hexane:Isopropanol (90:10) with 0.1% DEA |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm or ELSD | UV at 220 nm or Polarimeter |
| Temperature | Ambient | 25°C |
This table presents typical starting conditions for method development based on the analysis of structurally similar compounds.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity and low volatility of "this compound," direct analysis by GC can be challenging. Therefore, derivatization is often necessary to convert the polar -OH and -NH groups into less polar, more volatile functional groups. Common derivatization reagents include silylating agents (e.g., BSTFA), acylating agents (e.g., trifluoroacetic anhydride), or alkylating agents. mdpi.com
For the enantioselective analysis of chiral cyclopropane derivatives, GC with a chiral stationary phase can be employed. researchgate.net This approach allows for the direct separation of the enantiomers without the need for a chiral derivatizing agent.
Table 2: Representative GC Parameters for the Analysis of Derivatized Pyrrolidine Analogs
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or Chiral Capillary Column |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatization | Silylation with BSTFA or Acylation with Trifluoroacetic Anhydride |
This table provides a general GC method that would be suitable for the analysis of derivatized "this compound."
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC, particularly for chiral separations. americanpharmaceuticalreview.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. chromatographytoday.comchromatographyonline.com The use of CO2 also makes SFC a more environmentally friendly ("green") technique. americanpharmaceuticalreview.com
SFC is particularly well-suited for the preparative separation of enantiomers due to its high throughput. americanpharmaceuticalreview.com For the analysis of polar compounds like "this compound," a polar organic modifier, such as methanol or ethanol, is typically added to the CO2 mobile phase to increase its solvating power and improve peak shape. chromatographyonline.com
X-ray Diffraction Techniques for Crystalline Solid-State Structures
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov For "this compound," obtaining a single crystal of sufficient quality would allow for the unambiguous confirmation of the relative stereochemistry of the hydroxyl and cyclopropyl groups (cis or trans) and, if a single enantiomer is crystallized, its absolute stereochemistry. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to generate an electron density map, from which the atomic positions can be determined. nih.gov While obtaining suitable crystals can be a challenge, the structural information provided by X-ray diffraction is invaluable for confirming the identity and stereochemical integrity of the compound. For related pyrrolidine derivatives, X-ray crystallography has been successfully used to elucidate their solid-state structures. mdpi.comresearchgate.net
Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple a separation technique with a detection technique, are essential for the sensitive and selective analysis of "this compound" in complex matrices.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for quantifying low levels of the compound in biological fluids or environmental samples. lcms.cz The compound is first separated by HPLC and then introduced into the mass spectrometer, where it is ionized. Specific parent ions are selected and fragmented to produce characteristic daughter ions, which are then detected. This multiple reaction monitoring (MRM) provides excellent specificity and reduces background noise. shimadzu.com For pyrrolizidine alkaloids, which share the pyrrolidine core structure, LC-MS/MS methods have been developed for their sensitive determination in various food and herbal products. bund.deacs.org
GC-MS (Gas Chromatography-Mass Spectrometry) is another powerful hyphenated technique. As with standalone GC, derivatization of "this compound" would likely be required prior to analysis. nih.gov Following separation on the GC column, the eluting compounds enter the mass spectrometer, where they are fragmented by electron ionization. The resulting fragmentation pattern, or mass spectrum, serves as a "fingerprint" for the compound, allowing for its positive identification. GC-MS is widely used in metabolomics and in the analysis of designer drugs containing a pyrrolidine moiety. oup.com
Chemometric Applications in Analytical Data Processing and Interpretation
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. mdpi.com In the context of the analytical characterization of "this compound," chemometrics can be applied to various stages of the analytical workflow.
For instance, in HPLC method development, design of experiments (DoE) can be used to systematically optimize separation parameters such as mobile phase composition, pH, and temperature to achieve the best resolution in the shortest time. mdpi.com For spectroscopic data obtained from techniques like NMR or IR, principal component analysis (PCA) can be used to explore the data, identify patterns, and classify samples. frontiersin.org When analyzing complex chromatographic data with overlapping peaks, multivariate curve resolution (MCR) techniques can be employed to deconvolute the signals and quantify the individual components. mdpi.com Chemometrics provides a powerful toolkit for maximizing the information obtained from analytical measurements and ensuring the quality and reliability of the results. frontiersin.org
Research Applications and Utility in Chemical Biology
Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol as a Versatile Synthetic Intermediate
While no specific syntheses using this compound as an intermediate have been documented, its structure lends itself to being a valuable building block in organic synthesis. The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals. The hydroxyl group provides a reactive handle for further chemical modifications, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution.
The nitrogen atom of the pyrrolidine ring can be functionalized in various ways, allowing for the construction of a diverse library of compounds. The stereochemistry of the molecule, with its defined trans relationship between the cyclopropyl (B3062369) and hydroxyl groups, could be exploited to control the three-dimensional structure of larger, more complex molecules. The cyclopropyl group itself can influence the electronic properties and conformation of the pyrrolidine ring, potentially leading to novel molecular frameworks.
Development and Application as a Chemical Probe for Biological System Investigations
A chemical probe is a small molecule used to study biological systems. Given its structure, this compound could potentially be developed into such a tool.
To function as a chemical probe for studying protein-ligand interactions, this compound would first need to be shown to bind to a specific protein target. If such a target were identified, the compound could be modified to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule. This would allow for the visualization and tracking of the target protein within a cell or in a biochemical assay. The defined stereochemistry of the molecule would be crucial in ensuring specific binding to the protein's active site.
If this compound or a derivative were found to modulate a specific cellular pathway, it could be used as a tool to dissect the components of that pathway. For example, if the compound were to inhibit a particular enzyme, researchers could study the downstream effects of this inhibition to understand the enzyme's role in the cell. The cyclopropyl group might enhance cell permeability, allowing the probe to effectively enter cells and engage its target.
Potential in Catalyst Development or Materials Science
The potential for this compound in catalyst development or materials science is speculative. The pyrrolidine nitrogen could potentially act as a ligand for a metal center, forming a chiral catalyst for asymmetric synthesis. The rigidity conferred by the cyclopropyl group could influence the selectivity of such a catalyst.
In materials science, molecules with unique shapes and functional groups can be used to create novel polymers or crystalline structures. However, without any experimental data, the utility of this compound in this field remains a matter of conjecture.
Future Research Directions and Emerging Trends
Exploration of Novel Biological Targets for Pyrrolidine-Based Scaffolds
The versatility of the pyrrolidine (B122466) scaffold makes it a fertile ground for the discovery of agents targeting a wide array of diseases. researchgate.net While pyrrolidine derivatives have been investigated for activities such as anticancer, antimicrobial, and anti-inflammatory effects, the search for novel biological targets remains a key frontier. frontiersin.org Future research will likely focus on identifying and validating new proteins, enzymes, and receptors with which compounds like Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol can interact with high affinity and selectivity.
Recent studies have highlighted several promising areas. For instance, pyrrolidine derivatives have been designed as antagonists for the CXCR4 chemokine receptor, which plays a role in cancer metastasis and inflammatory disorders. frontiersin.org Others have been developed as inhibitors of enzymes like DNA gyrase and topoisomerase IV, crucial targets for new antibacterial agents. frontiersin.org The ghrelin receptor, involved in metabolic regulation, has also been a target for pyrrolidine-based agonists. acs.org Furthermore, the challenge of bacterial biofilms, which are notoriously resistant to conventional antibiotics, presents a significant opportunity for novel scaffolds like pyrrolidine-2,3-diones that can inhibit and eradicate these microbial communities. rsc.org The unique stereochemistry and substituent pattern of this compound could be leveraged to probe these and other emerging targets.
| Potential Biological Target Class | Specific Example(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Enzyme Inhibitors | DNA Gyrase, Topoisomerase IV, Dipeptidyl peptidase-IV (DPP-IV) | Antibacterial, Antidiabetic | frontiersin.org |
| G-Protein Coupled Receptors (GPCRs) | Chemokine Receptor CXCR4, Ghrelin Receptor | Oncology, Inflammation, Metabolic Disorders | frontiersin.orgacs.org |
| Anti-Biofilm Agents | Inhibition of S. aureus biofilm formation | Infectious Diseases | rsc.org |
| Ion Transporters | Glycine Transporter 1 (GlyT1) | Central Nervous System (CNS) Disorders | nih.gov |
| Epigenetic Targets | Histone Deacetylase 2 (HDAC2) | Oncology | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. springernature.comnih.gov For a scaffold like pyrrolidine, these computational tools offer powerful new avenues for exploration. Generative models, such as those utilized in platforms like DeepScaffold, AIScaffold, and ScaffoldGPT, can design vast virtual libraries of novel derivatives based on the core structure of this compound. nih.govresearchgate.netarxiv.orgacs.org These models learn the underlying rules of chemical structure and bonding to propose molecules with desired properties. acs.org
Advancements in Stereoselective Synthetic Methodologies for Related Scaffolds
The biological activity of chiral molecules like this compound is critically dependent on their stereochemistry. researchgate.net Therefore, advancements in stereoselective synthesis are essential for producing enantiomerically pure compounds and exploring structure-activity relationships. mdpi.comnih.gov Research in this area is focused on developing more efficient, selective, and sustainable methods for constructing the pyrrolidine ring and introducing substituents with precise spatial control. mdpi.commdpi.com
Methodologies for synthesizing substituted pyrrolidines can be broadly categorized into two groups: those starting from existing cyclic precursors like proline and those involving the cyclization of acyclic molecules. mdpi.comnih.gov Recent progress includes the development of novel catalytic systems and reaction pathways. For example, 1,3-dipolar cycloadditions using azomethine ylides have emerged as a powerful technique for creating densely substituted pyrrolidines with high diastereoselectivity. ua.es The use of indium-mediated reactions has also provided pathways to functionalized pyrrolidines. nih.govresearchgate.net These advanced synthetic tools are crucial for creating a diverse range of analogs of the title compound, enabling a detailed investigation of how stereochemistry influences biological function.
| Synthetic Strategy | Key Reagents/Catalysts | Description | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Ag2CO3, Azomethine ylides | Diastereoselective synthesis of densely substituted pyrrolidines, generating up to four stereogenic centers. | ua.es |
| Functionalization of Cyclic Precursors | Proline, 4-hydroxyproline | Utilizes readily available chiral building blocks to synthesize a variety of pyrrolidine-containing drugs. | mdpi.com |
| Intramolecular Cyclization | InCl3 | Stereo- and regioselective synthesis of 4-vinylpyrrolidines from N-tethered alkyne-alkenols. | nih.gov |
| Cyclization of Acyclic Precursors | NaH, DMF | Formation of the pyrrolidine skeleton through the cyclization of acyclic compounds, an alternative to using cyclic starting materials. | mdpi.com |
| Organocatalysis | Pyrrolidine-based organocatalysts | Asymmetric synthesis of catalysts derived from proline for reactions like aldol (B89426) additions. | mdpi.com |
| Base-induced Cyclization | Enantiopure (2-aminoalkyl)oxiranes | Stereospecific formation of pyrrolidin-3-ols from oxirane precursors. | researchgate.net |
Development of Miniaturized and High-Throughput Analytical Platforms
The pace of drug discovery is often dictated by the speed at which compounds can be synthesized and tested. The development of miniaturized analytical platforms, often called "lab-on-a-chip" or micro-total-analysis systems (µTAS), offers a way to dramatically accelerate this process. unizg.hrspectroscopyonline.com These devices integrate multiple laboratory functions, such as chemical synthesis, purification, and analysis, onto a single chip, using nanoliter-scale volumes. unizg.hrspectroscopyonline.com This reduction in scale leads to faster reaction times, reduced consumption of reagents, and greater control over reaction conditions. unizg.hrspeakerdeck.com
In parallel, high-throughput screening (HTS) has become an indispensable tool in early-stage drug discovery. recipharm.comyoutube.com Automated robotic systems can test millions of compounds against a biological target in a matter of days, a task that would have previously taken months. youtube.com For the exploration of pyrrolidine derivatives, these platforms allow for the rapid screening of large compound libraries to identify "hits"—molecules that show activity against a target of interest. recipharm.comnih.gov The integration of miniaturized synthesis with HTS creates a powerful, automated workflow for discovering and optimizing new bioactive molecules derived from scaffolds like this compound. theanalyticalscientist.com
Interdisciplinary Research Integrating Chemical Synthesis, Computational Chemistry, and Chemical Biology
The complex challenges of modern drug discovery necessitate a highly interdisciplinary approach. ucsb.edubirmingham.ac.uk Advancing a compound like this compound from a chemical entity to a potential therapeutic requires the seamless integration of chemical synthesis, computational chemistry, and chemical biology.
This collaborative model works in a synergistic loop. Computational chemistry and AI can predict promising molecular structures and reaction pathways, guiding the efforts of synthetic chemists. mit.edunih.gov Synthetic chemists, in turn, can create these novel compounds and provide them to chemical biologists for testing in cellular and animal models. ucsb.edu The biological data generated then feeds back to the computational chemists to refine their models, leading to the design of improved compounds in the next iteration. This convergence of disciplines is essential for tackling complex biological problems and understanding the intricate interactions between small molecules and their targets. ku.edu Research centers that foster these collaborations are at the forefront of developing next-generation materials and therapeutics. ucsb.edubirmingham.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
